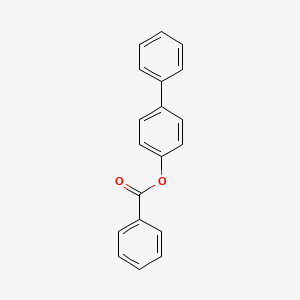

(4-Phenylphenyl) benzoate

Description

The exact mass of the compound 4-Biphenylyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28435. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINHWMYRCOGYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282848 | |

| Record name | 4-Biphenylyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170-13-0 | |

| Record name | [1,1′-Biphenyl]-4-ol, 4-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28435 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2170-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Biphenylyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIC ACID BIPHENYL-4-YL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (4-Phenylphenyl) Benzoate

This document provides a comprehensive technical overview of this compound, a significant chemical intermediate. It covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on its relevance to the fields of chemical research and drug development.

Chemical Structure and Identification

This compound, also known as 4-biphenylyl benzoate, is an aromatic ester. It is structurally composed of a benzoate group attached to a biphenyl moiety at the 4-position. This structure combines the chemical features of benzoic acid and 4-phenylphenol.

Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[1]

IUPAC Name: this compound[2]

Physicochemical Properties

The properties of this compound make it a stable, crystalline solid under standard conditions. Its high melting point and low water solubility are characteristic of its aromatic, nonpolar nature. Quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄O₂ | [1][2] |

| Molecular Weight | 274.31 g/mol | [1][3] |

| CAS Number | 2170-13-0 | [1][2] |

| Melting Point | 151 °C | [1][3] |

| Boiling Point | 427.9 °C at 760 mmHg | [1] |

| Density | 1.151 g/cm³ | [1] |

| Solubility | Insoluble in water; very faint turbidity in hot Toluene. | [1] |

| LogP (XLogP3) | 5.2 | [1][2] |

| Flash Point | 180.9 °C | [1] |

| Refractive Index | 1.609 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis

This compound is typically synthesized via esterification. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base.[4][5]

The logical workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from established procedures for synthesizing phenyl esters.[4][6]

-

Preparation : In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), dissolve 0.1 mol of 4-phenylphenol in 100 mL of 10% aqueous sodium hydroxide solution.

-

Reaction : To the resulting solution, add 0.12 mol of benzoyl chloride in small portions while stirring or shaking vigorously. The flask should be stoppered.

-

Agitation : Continue to shake the mixture vigorously for approximately 15-20 minutes. The product, this compound, will precipitate as a solid.

-

Isolation : Collect the solid product by vacuum filtration. Break up any lumps on the filter paper with a spatula.

-

Washing : Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate.

-

Purification : Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified product.

-

Drying : Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).

Spectroscopic and Analytical Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.

| Technique | Expected Data |

| ¹H NMR | δ 8.2-8.3 ppm (d, 2H): Protons ortho to the carbonyl group on the benzoate ring. δ 7.2-7.8 ppm (m, 11H): Remaining aromatic protons from both the benzoate and biphenyl rings, appearing as a complex multiplet. |

| ¹³C NMR | δ ~165 ppm: Carbonyl carbon (C=O). δ ~151 ppm: Carbon of the biphenyl ring attached to the ester oxygen. δ 122-145 ppm: Remaining aromatic carbons. |

| IR (cm⁻¹) | ~1730-1740 cm⁻¹: Strong C=O stretching vibration of the ester. ~1270-1200 cm⁻¹: Strong C-O stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations. |

The following diagram illustrates a typical analytical workflow for the characterization of a newly synthesized batch of this compound.

Experimental Protocols: Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the dry, solid sample directly on the ATR crystal.

-

Data Acquisition : Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Applications and Relevance in Drug Development

While this compound is not an active pharmaceutical ingredient (API) itself, its structural components are of significant interest in medicinal chemistry and materials science.

-

Chemical Intermediate : Its primary role is as a building block in organic synthesis. The ester linkage can be hydrolyzed to yield 4-phenylphenol and benzoic acid, or it can be used to introduce the benzoyloxy or biphenyl group into more complex molecules. Related hydroxyphenyl benzoate derivatives are important intermediates for liquid-crystalline polymers.[7]

-

Scaffold in Drug Design : The biphenyl moiety is a common scaffold in drug design. It can act as a rigid spacer to orient other functional groups or interact with hydrophobic pockets in biological targets. The benzene ring is the most frequently occurring ring system in marketed drugs, and understanding its bioisosteric replacements is a key area of medicinal chemistry.[8]

-

Related Compound Applications : The broader class of benzoates has diverse applications. Sodium benzoate is used as a preservative and has been investigated for therapeutic uses in disorders related to the nervous system.[9] Other related compounds, such as (4-phenylbenzoyl) benzoate, are used as photoinitiators in polymer chemistry.[10] While not directly applicable to this compound, these uses highlight the chemical versatility of the benzoate framework. The general phenyl benzoate structure has also been studied for potential antimicrobial, vasodilating, and spasmolytic effects.[4][5]

References

- 1. This compound|lookchem [lookchem.com]

- 2. Benzoic acid biphenyl-4-yl ester | C19H14O2 | CID 231743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2170-13-0 CAS MSDS (BENZOIC ACID 4-BIPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 8. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2016000477A1 - (4-phenyl benzoyl) benzoate and use thereof as photoinitiator - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of (4-Phenylphenyl) benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylphenyl) benzoate, also known as 4-biphenylyl benzoate, is an aromatic ester with a biphenyl moiety. This structural feature is of significant interest in medicinal chemistry and materials science due to its influence on the molecule's physicochemical properties and potential biological activity. The biphenyl group can enhance thermal and chemical stability, and its lipophilicity plays a crucial role in molecular interactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and potential applications in drug development.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 4-Biphenylyl benzoate, Benzoic acid, 4-biphenyl ester, 4-Benzoyloxybiphenyl

-

CAS Number: 2170-13-0

-

Molecular Formula: C₁₉H₁₄O₂

-

Molecular Weight: 274.31 g/mol

-

Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Melting Point | 151 °C | [1] |

| Boiling Point | 427.9 °C at 760 mmHg | [1] |

| Density | 1.151 g/cm³ | [1] |

| Solubility | Very faint turbidity in hot Toluene. Insoluble in water. | [1] |

| Vapor Pressure | 1.58E-07 mmHg at 25°C | [1] |

| Flash Point | 180.9 °C | [1] |

| Refractive Index | 1.609 | [1] |

| LogP | 4.57280 | [1] |

| XLogP3 | 5.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Chemical Properties and Reactivity

This compound, as an ester, is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-phenylphenol and benzoic acid. The biphenyl group is relatively stable and can undergo electrophilic aromatic substitution reactions.

Synthesis

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol.

This protocol is adapted from general procedures for the synthesis of phenyl benzoates.

Materials:

-

4-Phenylphenol

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Ethanol (for recrystallization)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4-phenylphenol in a 10% aqueous solution of sodium hydroxide.

-

To this solution, add benzoyl chloride dropwise while stirring vigorously at room temperature.

-

Continue stirring for 15-30 minutes after the addition is complete. A solid precipitate of this compound should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining NaOH and sodium benzoate.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.

-

Dry the crystals under vacuum.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.22 (d, J = 7.7 Hz, 2H), 7.63 (d, J = 7.7 Hz, 3H), 7.56 (d, J = 5.1 Hz, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.39 (m, 2H), 7.38 – 7.33 (m, 1H), 7.28 (d, J = 8.4 Hz, 2H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 165.1, 147.9, 137.4, 133.4, 130.0, 129.2, 129.0, 128.9, 128.4, 128.2, 127.8, 127.3, 123.0, 120.7.[2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the ester carbonyl group (C=O) stretch, C-O stretch, and aromatic C-H and C=C stretches.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

-

GC-MS (EI, 70 eV): m/z (%) 274 (M⁺, 18.12), 169, 139, 105 (100), 77.[2]

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and subsequent ionization.

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Detection: Analyze the resulting fragments using a mass analyzer.

Caption: General analytical workflow for structural confirmation.

Relevance to Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Phenyl benzoate derivatives have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Some biphenyl derivatives have shown efficacy against various bacterial and fungal strains.

-

Enzyme Inhibition: Phenyl benzoate compounds have been studied as inhibitors of enzymes such as tyrosinase and pancreatic lipase. This suggests potential applications in treating metabolic disorders and conditions related to hyperpigmentation.

-

Antioxidant Properties: The phenolic and biphenyl moieties can contribute to antioxidant activity by scavenging free radicals.

While specific signaling pathways for this compound are not well-documented, its potential to inhibit enzymes like pancreatic lipase suggests a possible role in modulating lipid metabolism. Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition can reduce the absorption of fats, which is a therapeutic strategy for obesity.

Caption: Potential mechanism of action via pancreatic lipase inhibition.

Conclusion

This compound is a well-defined chemical entity with a range of interesting physical and chemical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic techniques. The presence of the biphenyl benzoate scaffold suggests potential for biological activity, making it a compound of interest for further investigation in the field of drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds.

References

(4-Phenylphenyl) benzoate CAS number 2170-13-0

CAS Number: 2170-13-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-phenylphenyl) benzoate, a biphenyl ester of significant interest in various scientific and industrial fields, including materials science and as a potential scaffold in drug discovery. This document consolidates key physicochemical properties, spectroscopic data, a detailed synthesis protocol, and an exploration of its current and potential applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄O₂ | [1][2] |

| Molecular Weight | 274.31 g/mol | [1][2] |

| Melting Point | 151 °C | [1][2] |

| Boiling Point | 427.9 °C at 760 mmHg | [1][2] |

| Density | 1.151 g/cm³ | [1] |

| Solubility | Very faint turbidity in hot toluene. | [1][2] |

| LogP | 5.2 | [3] |

| Refractive Index | 1.609 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following data provides characteristic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 7.7 Hz, 2H), 7.63 (d, J = 7.7 Hz, 3H), 7.56 (d, J = 5.1 Hz, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.39 (m, 2H), 7.38 – 7.33 (m, 1H), 7.28 (d, J = 8.4 Hz, 2H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 165.1, 147.9, 137.4, 133.4, 130.0, 129.2, 129.0, 128.9, 128.4, 128.2, 127.8, 127.3, 123.0, 120.7.[1]

Mass Spectrometry

-

GC-MS (EI, 70 eV): m/z (%) 274 (M⁺, 18.12), 169 (1.48), 139 (3.09), 105 (100), 77 (26.11), 51 (3.36).[1]

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₉H₁₄O₂ [M+H]⁺: 275.1067, Found: 275.1068.[1]

Infrared (IR) Spectroscopy

The IR spectrum of phenyl benzoate derivatives typically shows strong characteristic absorption bands. For the ester group, a strong C=O stretching vibration is expected around 1735-1750 cm⁻¹, and C-O stretching vibrations are observed in the 1270-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

4-Hydroxybiphenyl (p-phenylphenol)

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Phenol: In a conical flask, dissolve 1 equivalent of 4-hydroxybiphenyl in a 10% aqueous solution of sodium hydroxide. Stir until a clear solution is obtained. The flask can be cooled in an ice bath.

-

Addition of Acyl Chloride: While vigorously stirring the solution, slowly add 1.1 equivalents of benzoyl chloride dropwise. The reaction is exothermic, so maintain the temperature with the ice bath.

-

Reaction: After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes at room temperature. A white precipitate of this compound will form.

-

Work-up:

-

Extract the product into dichloromethane or diethyl ether.

-

Wash the organic layer with a 5% NaOH solution to remove any unreacted phenol, followed by a wash with dilute HCl to remove any remaining base, and finally with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure, crystalline this compound.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Applications in Research and Drug Development

The phenyl benzoate scaffold is a recurring motif in medicinal chemistry and materials science. While specific drug development programs centered on this compound are not extensively documented in publicly available literature, the broader class of phenyl benzoates exhibits a range of biological activities that suggest potential therapeutic applications.

Antimicrobial and Antioxidant Activity

Studies on various substituted phenyl benzoate compounds have demonstrated their potential as antimicrobial and antioxidant agents.[2] The biphenyl moiety in this compound may enhance these properties due to its lipophilicity, which can facilitate membrane interaction in microorganisms. The phenolic and benzoic acid precursors are also known to possess antimicrobial properties.

Enzyme Inhibition

Some phenyl benzoate derivatives have been investigated as enzyme inhibitors. For instance, certain analogs have shown weak inhibitory activity against pancreatic lipase, suggesting a potential, albeit modest, role in obesity research.[2]

Intermediate for Functional Materials

This compound and related structures are valuable intermediates in the synthesis of more complex molecules. For example, hydroxyphenyl benzoate derivatives are used in the preparation of liquid-crystalline polymers.[4] The rigid biphenyl core of this compound makes it an attractive building block for materials with specific optical or electronic properties.

The exploration of this compound in drug development is an area ripe for further investigation. Its structural features provide a foundation for the design of novel therapeutic agents, potentially targeting a range of diseases.

References

An In-depth Technical Guide to the Synthesis of (4-Phenylphenyl) Benzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of (4-Phenylphenyl) benzoate, also known as 4-biphenyl benzoate. This compound is of significant interest in various fields, including materials science and as a potential intermediate in drug development. This guide details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data analysis.

Introduction

This compound is an aromatic ester synthesized from 4-phenylphenol (also known as 4-hydroxybiphenyl) and a benzoylating agent. The most common and efficient method for this transformation is the Schotten-Baumann reaction, a well-established method for the acylation of alcohols and phenols. This guide will focus primarily on this synthetic route, providing a detailed reaction mechanism, experimental procedures, and a summary of expected outcomes.

Primary Synthetic Pathway: Schotten-Baumann Reaction

The synthesis of this compound is typically achieved through the esterification of 4-phenylphenol with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine.[1][2][3][4] The base plays a crucial role in deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzoyl chloride.

The overall reaction can be summarized as follows:

C₁₂H₁₀O (4-Phenylphenol) + C₇H₅ClO (Benzoyl Chloride) → C₁₉H₁₄O₂ (this compound) + HCl

The hydrochloric acid byproduct is neutralized by the base present in the reaction mixture.

Reaction Mechanism

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound involves two main stages:

-

Deprotonation of 4-Phenylphenol: The base (e.g., hydroxide ion) removes the acidic proton from the hydroxyl group of 4-phenylphenol, forming the more nucleophilic 4-phenylphenoxide ion.[1][2]

-

Nucleophilic Acyl Substitution: The 4-phenylphenoxide ion then acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group to yield the final product, this compound.[1]

Quantitative Data Summary

The efficiency of the synthesis of this compound can be evaluated based on several key parameters. The following table summarizes typical quantitative data reported for this and analogous esterification reactions.

| Parameter | Value | Conditions/Notes | Reference |

| Yield | Up to 99.0% | Reaction with benzoyl chloride and pyridine, heated for 0.5h. | [5] |

| Melting Point | 151 °C | [5] | |

| Boiling Point | 427.9 °C at 760 mmHg | [5] | |

| Purity | >98% (GC) | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on the Schotten-Baumann reaction.

Method 1: Synthesis using Sodium Hydroxide

This protocol is adapted from the general procedure for the benzoylation of phenols.[1][4][6]

Materials:

-

4-Phenylphenol

-

10% Sodium Hydroxide (NaOH) solution

-

Benzoyl Chloride

-

Ethanol (for recrystallization)

-

Deionized Water

-

Ice

Equipment:

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Melting point apparatus

Procedure:

-

In a conical flask, dissolve a specific amount of 4-phenylphenol in a calculated volume of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath.

-

Slowly add benzoyl chloride to the cooled solution in small portions while stirring vigorously.

-

After the addition is complete, securely stopper the flask and continue to shake or stir the mixture for approximately 15-20 minutes.[2][6] The smell of benzoyl chloride should dissipate as the reaction proceeds.

-

A solid precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate.

-

Recrystallize the crude product from hot ethanol to obtain purified needle-shaped crystals of this compound.[6]

-

Dry the purified product and determine its melting point and yield.

Method 2: Synthesis using Pyridine

This method utilizes pyridine as the base and catalyst.[5]

Materials:

-

4-Phenylphenol

-

Benzoyl Chloride

-

Pyridine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Combine 4-phenylphenol and benzoyl chloride in a round-bottom flask.

-

Add pyridine to the mixture.

-

Heat the reaction mixture under reflux for approximately 30 minutes.[5]

-

After cooling, the reaction mixture can be worked up by adding dilute hydrochloric acid to neutralize the excess pyridine, followed by extraction of the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is then washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product.

-

The crude product can be further purified by recrystallization.

Alternative Synthetic Approaches

While the Schotten-Baumann reaction is the most common method, other esterification techniques can be applied for the synthesis of this compound. One such method involves the use of a solid catalyst.

Titanium Dioxide (TiO₂) Catalyzed Esterification

An alternative, solvent-free approach involves the use of titanium dioxide (TiO₂) as a reusable catalyst for the esterification of phenols with acid chlorides. This method offers the advantages of being environmentally friendly and utilizing a commercially available, inexpensive catalyst.

General Procedure Outline:

-

A mixture of the phenol (in this case, 4-phenylphenol) and benzoyl chloride is prepared.

-

A catalytic amount of TiO₂ is added to the mixture.

-

The reaction is stirred at room temperature.

-

Upon completion, the product is isolated by adding a solvent like ether, filtering the catalyst, and washing the filtrate to remove unreacted phenol.

-

The organic layer is dried and the solvent evaporated to yield the product.

Excellent yields have been reported for the esterification of various phenols using this method under solvent-free conditions.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved with high yields using well-established organic chemistry techniques. The Schotten-Baumann reaction, utilizing either aqueous sodium hydroxide or pyridine as a base, remains the most practical and widely employed method. For researchers interested in greener chemistry approaches, the use of a reusable solid catalyst like TiO₂ presents a promising alternative. The detailed protocols and data provided in this guide serve as a valuable resource for the successful synthesis and purification of this compound in a laboratory setting.

References

Spectroscopic Profile of (4-Phenylphenyl) benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Phenylphenyl) benzoate (also known as 4-biphenylyl benzoate). Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the available and predicted quantitative data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₄O₂ |

| Molecular Weight | 274.31 g/mol |

| Major Fragments (m/z) | 274 (M⁺), 169, 139, 105 (base peak), 77, 51 |

Note: The mass spectrometry data is based on publicly available information.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.22 - 8.18 | Doublet | Protons ortho to the carbonyl group |

| 7.68 - 7.62 | Triplet | Proton para to the carbonyl group |

| 7.55 - 7.45 | Triplet | Protons meta to the carbonyl group |

| 7.65 - 7.58 | Doublet | Protons on the second phenyl ring (ortho) |

| 7.48 - 7.40 | Triplet | Protons on the second phenyl ring (meta) |

| 7.38 - 7.32 | Triplet | Proton on the second phenyl ring (para) |

| 7.25 - 7.18 | Doublet | Protons ortho to the ester oxygen |

Note: These are predicted chemical shifts based on the structure of this compound and known values for similar aromatic esters. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~151 | Carbon attached to the ester oxygen |

| ~141 | Quaternary carbon of the biphenyl group |

| ~138 | Quaternary carbon of the biphenyl group |

| ~134 | CH para to the carbonyl group |

| ~130 | CH ortho to the carbonyl group |

| ~129 | CH meta to the carbonyl group |

| ~129 | CH on the second phenyl ring |

| ~128 | CH on the second phenyl ring |

| ~127 | CH on the second phenyl ring |

| ~122 | CH ortho to the ester oxygen |

Note: These are predicted chemical shifts based on the structure of this compound and known values for similar aromatic esters. Actual experimental values may vary.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1735 - 1715 | Strong | C=O stretch (ester) |

| 1600 - 1450 | Medium | C=C stretch (aromatic rings) |

| 1270 - 1200 | Strong | C-O stretch (ester, asymmetric) |

| 1150 - 1000 | Medium | C-O stretch (ester, symmetric) |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic substitution) |

Note: These are predicted absorption bands based on the functional groups present in this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire the spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be adjusted based on the ionization technique and instrument sensitivity.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. Common techniques for compounds of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Processing:

-

The instrument software will generate a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Crystal Structure of (4-Phenylphenyl) benzoate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive analysis of the crystal structure of (4-Phenylphenyl) benzoate is essential for understanding its solid-state properties, which are of significant interest in materials science and drug development. This document aims to provide an in-depth technical guide on the crystallographic analysis of this compound. However, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, to illustrate the principles and methodologies, this guide will leverage data from closely related and structurally characterized compounds: phenyl benzoate, phenyl 4-methylbenzoate, and 2,5-dimethylphenyl benzoate. These analogues provide a valuable proxy for inferring the likely crystal structure and for understanding the experimental protocols and data presentation relevant to the target molecule.

Introduction

This compound, also known as 4-biphenylyl benzoate, is an aromatic ester with the chemical formula C₁₉H₁₄O₂. Its structure consists of a benzoate group attached to a biphenyl moiety. The arrangement of these aromatic rings and the ester linkage dictates the molecule's overall conformation, which in turn influences its packing in the solid state. Understanding the crystal structure is crucial for predicting and controlling physicochemical properties such as solubility, melting point, stability, and bioavailability, which are critical parameters in drug development and materials design.

While the definitive crystal structure of this compound has not been experimentally determined, we can infer its probable characteristics by analyzing its structural analogues.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₉H₁₄O₂ |

| Molecular Weight | 274.31 g/mol |

| Melting Point | 151 °C |

| Boiling Point | 427.9 °C at 760 mmHg |

| Density | 1.151 g/cm³ |

| LogP | 4.57 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Inferred Crystallographic Data and Molecular Geometry

The crystallographic data for three structural analogues of this compound are presented in Table 2. This data provides a basis for predicting the likely crystal structure of the target compound.

Table 2: Comparative Crystallographic Data of this compound Analogues

| Parameter | Phenyl Benzoate[1][2] | Phenyl 4-methylbenzoate[3] | 2,5-Dimethylphenyl benzoate[4][5][6] | This compound (Inferred) |

| Formula | C₁₃H₁₀O₂ | C₁₄H₁₂O₂ | C₁₅H₁₄O₂ | C₁₉H₁₄O₂ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 5.6890 | 12.3440 (4) | 8.1095 (4) | ~12-16 |

| b (Å) | 14.7340 | 8.1332 (2) | 9.8569 (4) | ~8-10 |

| c (Å) | 12.3850 | 12.1545 (4) | 15.8805 (10) | ~12-18 |

| β (°) | 101.060 | 110.911 (4) | 105.617 (5) | ~100-115 |

| Volume (ų) | 1018.9 | 1139.89 (6) | 1222.54 (11) | ~1500-1800 |

| Z | 4 | 4 | 4 | 4 |

| Dihedral Angle between Aromatic Rings (°) | 55.7 | 76.0 (1) | 87.4 (1) | Likely large, ~70-90 |

| Twist Angle of -COO- group relative to Benzoyl Ring (°) | 9.8 | 9.4 (2) | 3.7 (2) | ~5-10 |

Based on the data from these analogues, it is probable that this compound also crystallizes in a monoclinic system with the space group P2₁/c. The addition of the extra phenyl ring will significantly increase the unit cell volume. A key feature of these structures is the non-planar conformation. The dihedral angle between the benzoate and phenyl rings is expected to be large, likely in the range of 70-90 degrees, to minimize steric hindrance. The ester group is expected to be nearly coplanar with the benzoyl ring.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols and acyl chlorides in the presence of a base.[7][8][9]

Materials:

-

4-Phenylphenol

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Erlenmeyer flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Phenoxide: In a 250 mL Erlenmeyer flask, dissolve 4-phenylphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0 eq.). Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide salt.

-

Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (1.1 eq.) in dichloromethane (50 mL).

-

Reaction: Cool the phenoxide solution in an ice bath. While stirring vigorously, add the benzoyl chloride solution dropwise to the phenoxide solution over a period of 30 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Purification and Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[10][11][12]

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of this compound with dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.[3][4]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.[3][4]

-

Structure Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure that the model is consistent with the experimental data.

Visualizations

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its structural analogues provides valuable insights into its likely molecular conformation and crystal packing. The molecule is expected to adopt a non-planar conformation, crystallizing in a monoclinic system. The detailed experimental protocols for synthesis and crystallographic analysis provided in this guide offer a clear pathway for the future determination of the precise three-dimensional structure of this compound, which will be invaluable for its application in drug development and materials science.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistnotes.com [chemistnotes.com]

- 8. testbook.com [testbook.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. rigaku.com [rigaku.com]

An In-depth Technical Guide to the Thermal Properties of (4-Phenylphenyl) benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylphenyl) benzoate, also known as 4-biphenylyl benzoate, is an aromatic ester with applications in materials science and as a potential component in pharmaceutical formulations. Its thermal behavior is a critical determinant of its stability, processing conditions, and performance in various applications. This technical guide provides a comprehensive overview of the core thermal properties of this compound, detailed experimental protocols for their determination, and a summary of key data.

Core Thermal Properties

The thermal properties of this compound are essential for understanding its behavior under different temperature regimes. The key parameters include its melting point, boiling point, and decomposition temperature.

Data Presentation

The quantitative thermal properties of this compound are summarized in the table below for easy reference and comparison.

| Thermal Property | Value | Units |

| Melting Point | 151 | °C |

| Boiling Point | 427.9 | °C (at 760 mmHg) |

| Decomposition Temperature | > 450 | °C |

Experimental Protocols

The determination of the thermal properties of this compound requires precise and standardized experimental procedures. The primary techniques employed are Differential Scanning Calorimetry (DSC) for determining the melting point and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition temperature.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-phenylphenol with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The crude product is then purified by recrystallization to obtain a high-purity solid suitable for thermal analysis.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Objective: To determine the melting point (T\u2098) and enthalpy of fusion (ΔH\u209b) of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Objective: To determine the thermal stability and decomposition temperature of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: The decomposition temperature is typically reported as the temperature at which a 5% weight loss occurs (T\u2095). The TGA curve provides a complete profile of weight loss as a function of temperature. Based on data for similar wholly aromatic polyesters, the onset of intense thermal decomposition for compounds with biphenyl units occurs above 450 °C[1].

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and thermal analysis of this compound.

Caption: Workflow for the synthesis and thermal characterization of this compound.

Caption: Relationship between the compound, its properties, and analytical methods.

References

Introduction to the Solubility of (4-Phenylphenyl) benzoate

An In-depth Technical Guide to the Solubility of (4-Phenylphenyl) benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for solubility determination, a framework for data presentation, and a logical workflow for these experiments. This approach equips researchers with the necessary tools to generate and interpret solubility data for this compound in their own laboratory settings.

This compound, also known as 4-biphenylyl benzoate, is an aromatic ester. Understanding its solubility in various organic solvents is crucial for a range of applications, including synthesis, purification, formulation, and material science. Solubility dictates the choice of solvents for reaction media, recrystallization processes, and the development of formulations for coatings, films, or other advanced materials. The "like dissolves like" principle suggests that this compound, a nonpolar compound, will exhibit higher solubility in nonpolar or moderately polar organic solvents.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of publicly available quantitative solubility data for this compound. While one source indicates a "very faint turbidity in hot Toluene," this is a qualitative observation.[1]

To facilitate research and data comparison, the following table provides a structured format for presenting experimentally determined solubility data. Researchers can populate this table with their own findings.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Toluene | 25 | HPLC | ||

| Toluene | 50 | HPLC | ||

| Chloroform | 25 | Gravimetric | ||

| Dichloromethane | 25 | HPLC | ||

| Ethyl Acetate | 25 | UV-Vis | ||

| Acetone | 25 | HPLC | ||

| Ethanol | 25 | UV-Vis | ||

| Hexane | 25 | Gravimetric |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[2]

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used. Record the dilution factor accurately.

-

3.3. Quantification

The concentration of this compound in the diluted sample can be determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

HPLC Analysis:

-

Develop an HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase.

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and calculate its concentration.

-

3.4. Calculation of Solubility

The solubility (S) is calculated using the following formula, taking into account the dilution factor:

S = Concentration of diluted sample × Dilution factor

The solubility can be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The following diagram illustrates the key energetic contributions.

Caption: Thermodynamic considerations for the dissolution of a solid solute in a solvent.

Conclusion

References

Molecular modeling of (4-Phenylphenyl) benzoate

An In-depth Technical Guide to the Molecular Modeling of (4-Phenylphenyl) Benzoate

Introduction

This compound, a biphenyl ester, is a molecule of interest in materials science and medicinal chemistry. Its rigid, aromatic structure imparts properties relevant to liquid crystals and functional polymers. In the context of drug development, the phenyl benzoate scaffold is explored for various therapeutic applications, including antioxidant and enzyme inhibition activities. Molecular modeling plays a pivotal role in elucidating the structural, electronic, and interactive properties of this compound, thereby accelerating research and development. This guide provides a comprehensive overview of the computational and experimental methodologies used to characterize this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of this compound is commonly achieved via an esterification reaction. The Schotten-Baumann reaction is a frequently employed method, offering high yields.[1][2]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for benzoylation of phenols.[2][3][4]

-

Dissolution: Dissolve 4-phenylphenol (1 equivalent) in a 10% aqueous sodium hydroxide (NaOH) solution in a conical flask.

-

Addition of Acylating Agent: Add benzoyl chloride (approximately 1.2 equivalents) to the mixture.

-

Reaction: Securely cork the flask and shake vigorously for 15-20 minutes. The base (NaOH) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]

-

Isolation: The solid product, this compound, precipitates out of the solution.

-

Purification: Filter the crude product using vacuum filtration. Wash the precipitate with cold water to remove impurities. Recrystallize the product from a suitable solvent, such as ethanol, to obtain purified white crystals.[2][4]

A representative synthetic route is outlined below.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₁₄O₂ |

| Molecular Weight | 274.32 g/mol |

| Melting Point | 151 °C[1] |

| Boiling Point | 427.9 °C at 760 mmHg[1] |

| Density | 1.151 g/cm³[1] |

| LogP | 4.57280[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 4[1] |

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key signals are expected in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Signals for aromatic carbons and the ester carbonyl carbon (~165 ppm) are characteristic.

-

-

Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy [5]

-

Sample Preparation (KBr Pellet Method): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ester group is a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy [5]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorbance spectrum against a solvent blank, typically over a range of 200-400 nm. The aromatic rings are expected to produce strong absorption bands.

| Spectroscopy | Feature | Expected Wavenumber / Chemical Shift |

| FT-IR | C=O Stretch (Ester) | ~1730-1750 cm⁻¹ |

| C-O Stretch (Ester) | ~1250-1300 cm⁻¹ | |

| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |

| Aromatic Carbons | δ ~120-155 ppm |

Molecular Modeling

Computational studies provide deep insights into the molecule's behavior at an atomic level. The typical workflow involves structure optimization, property calculation, and interaction simulation.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to predict the geometry and electronic properties of molecules.[6][7][8]

Methodology

-

Structure Building: Construct the 3D structure of this compound using molecular building software.

-

Geometry Optimization: Perform geometry optimization to find the lowest energy conformation. A common and reliable method is B3LYP with a basis set like 6-311+G(d,p).[9]

-

Frequency Calculations: Perform vibrational frequency calculations on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[6][10]

-

Property Calculation: From the optimized structure, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

| Parameter | Description |

| Bond Lengths (Å) | e.g., C=O, C-O, C-C |

| Bond Angles (˚) | e.g., O=C-O, C-O-C |

| Dihedral Angles (˚) | Defines the torsion between the phenyl rings |

| Parameter | Description |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | LUMO - HOMO; relates to chemical reactivity |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[11][12]

Methodology

-

Ligand Preparation: Use the DFT-optimized, energy-minimized structure of this compound. Assign appropriate atomic charges.

-

Receptor Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Use docking software (e.g., AutoDock, MOE-Dock) to place the ligand into the defined binding site of the receptor.[13] The program generates multiple binding poses.

-

Analysis: Score the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Analyze the best-scoring pose to identify key interactions like hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex.[14]

Methodology

-

System Setup: The best-scoring ligand-receptor complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with ions.

-

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K, 1 atm).

-

Production Run: A long simulation (typically nanoseconds) is run to collect trajectory data.

-

Analysis: Analyze the trajectory to evaluate the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time.

Conclusion

This technical guide outlines the core experimental and computational methodologies for the comprehensive study of this compound. The integration of synthesis, spectroscopic characterization, and advanced molecular modeling techniques such as DFT, molecular docking, and MD simulations provides a powerful framework for understanding its properties. This multi-faceted approach is indispensable for its potential applications in materials science and as a scaffold in drug design, enabling researchers to predict and validate molecular behavior with high fidelity.

References

- 1. lookchem.com [lookchem.com]

- 2. ijrpr.com [ijrpr.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjarr.com [wjarr.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Calculations for (4-Phenylphenyl) benzoate: A Technical Guide

Introduction: (4-Phenylphenyl) benzoate is a molecule of interest in materials science and potentially in drug development due to its structural motifs, which are common in liquid crystals and biologically active compounds. Understanding its three-dimensional structure, electronic properties, and vibrational spectra is crucial for predicting its behavior and designing new materials or therapeutics. Quantum chemical calculations provide a powerful in silico approach to elucidate these characteristics, offering insights that complement and guide experimental work. This technical guide outlines the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of this compound.

Core Computational Methodologies

The primary theoretical framework for investigating molecules like this compound is quantum mechanics, with Density Functional Theory (DFT) being a widely used method due to its excellent balance of computational cost and accuracy for organic molecules.

Experimental Protocol: Geometry Optimization and Property Calculation

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method Selection:

-

Theory Level: Density Functional Theory (DFT) is the recommended method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and well-validated choice for organic systems.[1][2] Other functionals like B3PW91 can also be used for comparison.[1][3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suitable for achieving a good balance between accuracy and computational demand.[1] Diffuse functions (+) are important for accurately describing non-covalent interactions and electronic properties, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

-

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Following successful optimization, various molecular properties are calculated at the same level of theory. These include:

-

Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken population analysis, and molecular electrostatic potential (MEP).

-

Spectroscopic Properties: IR and Raman vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[1]

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

-

Data Presentation

The quantitative results from these calculations are best presented in structured tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=O | Value |

| C-O (Ester) | Value | |

| O-C (Phenyl) | Value | |

| C-C (Biphenyl Link) | Value | |

| **Bond Angles (°) ** | O=C-O | Value |

| C-O-C | Value | |

| Dihedral Angles (°) | Phenyl-COO-Phenyl | Value |

| Phenyl-Phenyl | Value | |

| Note: Values are placeholders and would be populated with data from an actual calculation. |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Energy of HOMO (eV) | Value |

| Energy of LUMO (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Total Energy (Hartree) | Value |

| Gibbs Free Energy (Hartree) | Value |

| Note: Values are placeholders and would be populated with data from an actual calculation. |

Table 3: Selected Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | Value | Value | Value |

| C-O Stretch | Value | Value | Value |

| Aromatic C-H Stretch | Value | Value | Value |

| Aromatic C=C Stretch | Value | Value | Value |

| Note: Values are placeholders and would be populated with data from an actual calculation. |

Visualization of Computational Workflow and Relationships

Computational Workflow for this compound

Caption: A generalized workflow for performing quantum chemical calculations on this compound.

Structure-Property Relationship Investigation

Caption: Relationship between calculated quantum chemical properties and predicted molecular behavior.

References

(4-Phenylphenyl) Benzoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylphenyl) benzoate, a benzoate ester, is a compound of interest in various fields of chemical and biological research. Its rigid biphenyl structure coupled with the benzoate moiety imparts unique physicochemical properties that make it a subject of investigation for applications in materials science and medicinal chemistry. This technical guide provides a comprehensive review of the research on this compound, summarizing its chemical properties, synthesis, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as 4-biphenylyl benzoate, is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2170-13-0 | [1] |

| Molecular Formula | C19H14O2 | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Melting Point | 151 °C | [1][2] |

| Boiling Point | 427.9 °C at 760 mmHg | [2] |

| Density | 1.151 g/cm³ | [2] |

| Solubility | Very faint turbidity in hot Toluene | [2] |

| LogP | 4.57280 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.[2][3]

Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

4-Phenylphenol

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-